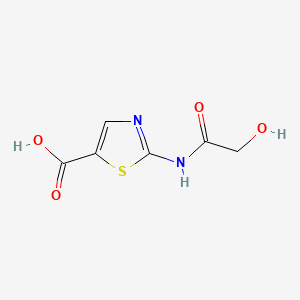![molecular formula C20H21F3N6O B576286 Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- CAS No. 180574-25-8](/img/structure/B576286.png)
Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a phenolic derivative with a complex structure. It contains a phenol group, a piperidine ring, a phenyl group, and a tetrazole ring with a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The spatial arrangement of these groups could significantly impact the compound’s properties and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the phenol group, the piperidine ring, and the tetrazole ring. The phenol group could undergo reactions typical of phenols, such as electrophilic aromatic substitution. The piperidine ring could participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]-4-[5-(trifluoromethyl)tetrazol-1-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N6O/c21-20(22,23)19-26-27-28-29(19)15-8-9-17(30)14(11-15)12-25-16-7-4-10-24-18(16)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,16,18,24-25,30H,4,7,10,12H2/t16-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDPKDDJFRPRNN-WMZOPIPTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Butenoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-,[S-(Z)]-](/img/no-structure.png)
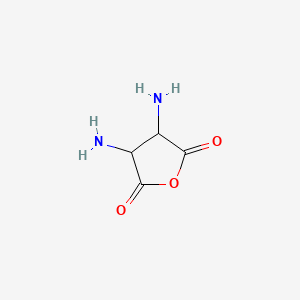
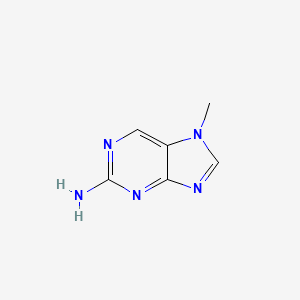
![1H-Pyrazolo[4,3-D]pyrimidin-7(7AH)-one](/img/structure/B576217.png)
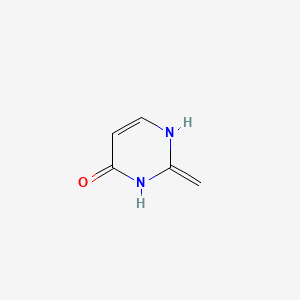
![2-[(3,4-Dichlorophenyl)methyl]-1H-imidazole](/img/structure/B576220.png)
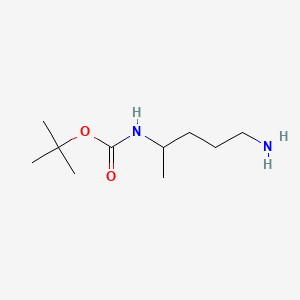
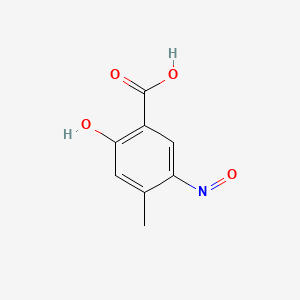
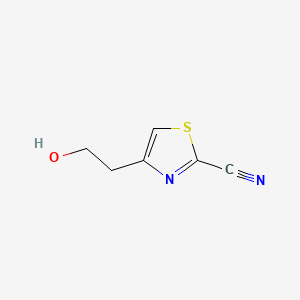
![Diphenanthro[3,4-B:4',3'-D]thiophene](/img/structure/B576225.png)
